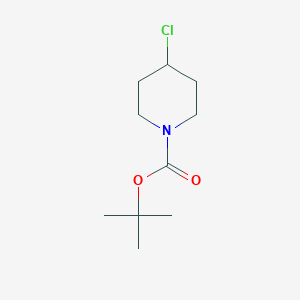

Tert-butyl 4-chloropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-chloropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZWXABIGMMKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456629 | |

| Record name | tert-Butyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154874-94-9 | |

| Record name | tert-Butyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 4-chloropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-chloropiperidine-1-carboxylate, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a chlorine atom at the 4-position, along with the protective tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Understanding its physical properties is fundamental for its effective use in reaction design, process scale-up, purification, and formulation.

This technical guide provides a concise overview of the known physical properties of this compound (CAS No: 154874-94-9). It includes a summary of its physicochemical data and detailed, standardized protocols for the experimental determination of key physical characteristics.

Core Physical and Chemical Properties

The physical properties of a compound dictate its behavior in various laboratory and industrial settings. While extensive experimental data for this specific intermediate is not always publicly documented, the following table summarizes key computed and available data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 154874-94-9 | ChemScene[2], PubChem[1] |

| Molecular Formula | C₁₀H₁₈ClNO₂ | ChemScene[2], PubChem[1] |

| Molecular Weight | 219.71 g/mol | ChemScene[2], PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| LogP (calculated) | 2.6247 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Storage Temperature | 2-8°C (Refrigerated) | BLD Pharm[3] |

Note: Experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. The data presented are primarily from computational models.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory methods for determining the principal physical properties of a solid compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube). The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Density Determination

Density is the mass of a substance per unit of volume. For a solid, this can be determined using the liquid displacement method.

Methodology: Liquid Displacement

-

Mass Measurement: An analytical balance is used to accurately measure the mass (m) of a sample of this compound.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent). The initial volume (V₁) is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Final Volume: The new volume (V₂) of the liquid is recorded. The volume of the solid is calculated as V = V₂ - V₁.

-

Calculation: The density (ρ) is calculated using the formula: ρ = m/V.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

-

Preparation: A series of vials is prepared, each containing a known volume of a selected solvent (e.g., water, ethanol, dichloromethane, acetone).

-

Addition of Solute: A pre-weighed amount of this compound is added to each vial. The vials are sealed to prevent solvent evaporation.

-

Equilibration: The vials are agitated (e.g., on a shaker or stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.

-

Analysis: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy after creating a calibration curve).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel chemical intermediate like this compound.

Caption: Workflow for Chemical Intermediate Characterization.

References

N-Boc-4-chloropiperidine chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-chloropiperidine is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a chlorine atom, makes it an ideal intermediate for the synthesis of complex molecular architectures. The Boc group provides stability and allows for controlled, regioselective reactions, while the chloro-substituent serves as a good leaving group for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with experimental protocols.

Chemical Structure and Identification

Chemical Structure:

Physicochemical Properties

The quantitative data for N-Boc-4-chloropiperidine are summarized in the table below, providing a clear reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Weight | 219.71 g/mol | [1][2][3] |

| Appearance | White Crystalline Powder | [1][3] |

| Purity | ≥ 95% | [2] |

| Boiling Point (Predicted) | 289.7 ± 33.0 °C | [3] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | -2.77 ± 0.40 | [3] |

| Storage Conditions | Store at 0-8°C | [2][3] |

Synthesis and Logical Workflow

N-Boc-4-chloropiperidine is a key intermediate that can be derived from related piperidine structures. Its utility lies in its ability to be transformed into various other functionalized piperidines, which are core components of many pharmaceutical agents. The following diagram illustrates a common synthetic logic and workflow involving the N-Boc-piperidine scaffold.

Caption: Synthetic workflow for the derivatization of the N-Boc-piperidine scaffold.

Applications in Drug Development

N-Boc-4-chloropiperidine is a valuable reagent for introducing the piperidine moiety, a privileged scaffold in medicinal chemistry due to its prevalence in approved drugs and its ability to confer favorable pharmacokinetic properties.

-

Synthetic Intermediate: It serves as a precursor for synthesizing more complex piperidine derivatives. The chlorine atom can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides) to build diverse molecular libraries for drug screening.

-

Neurological Disorders: The piperidine core is central to many agents targeting the central nervous system (CNS).[2] This intermediate is used in the development of novel therapeutics for conditions such as schizophrenia, depression, and pain.[6]

-

Agrochemicals: The compound is also a building block in the synthesis of modern pesticides and herbicides, contributing to the creation of safer and more effective crop protection agents.[2]

Experimental Protocols

While direct synthesis of N-Boc-4-chloropiperidine is typically achieved through chlorination of N-Boc-4-hydroxypiperidine, its primary value is as a substrate for further reactions. The following protocols detail key transformations of analogous N-Boc-piperidine intermediates, which are central to the workflows of drug development professionals.

This transformation yields the corresponding ketone, N-Boc-4-piperidone, a versatile intermediate for reactions like reductive amination. The Dess-Martin Periodinane (DMP) oxidation is a mild and effective method.[7]

Materials:

-

N-Boc-4-hydroxypiperidine

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until all solids dissolve.[7]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone.[7]

-

If necessary, purify the product by flash column chromatography on silica gel.

This protocol describes the synthesis of a 4-amino-piperidine derivative from N-Boc-4-piperidone, a common pathway in the synthesis of many active pharmaceutical ingredients, including analogs of fentanyl.[8]

Materials:

-

N-Boc-4-piperidone (e.g., from Protocol 1)

-

Aniline (or other primary/secondary amine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

2M Sodium Hydroxide (NaOH)

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq), the desired amine (e.g., aniline, 1.1 eq), and a catalytic amount of acetic acid in DCM or DCE.[8]

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise while stirring.[8]

-

Allow the reaction to warm to room temperature and stir for 16 hours.[8]

-

Quench the reaction by diluting with 2M aqueous NaOH and stir for 1 hour.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase twice more with DCM.[8]

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate then brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[8]

The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization or to yield the final active compound.[8]

Materials:

-

Boc-protected piperidine derivative

-

4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

2M Sodium Hydroxide (NaOH)

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or DCM.[8]

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) or a 1:1 mixture of DCM:TFA.[8][9]

-

Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[8][9]

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by adding 2M aqueous NaOH until the pH is basic (~8-9).[8]

-

Extract the product into an organic solvent like DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine derivative.[8]

References

- 1. 1-BOC-4-chloropiperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-BOC-4-CHLORO-PIPERIDINE CAS#: 154874-94-9 [m.chemicalbook.com]

- 4. 154874-94-9 | N-boc-4-chloro-piperidine | Tetrahedron [thsci.com]

- 5. N-BOC-4-CHLORO-PIPERIDINE | 154874-94-9 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-chloropiperidine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-4-chloropiperidine (tert-butyl 4-chloropiperidine-1-carboxylate), a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its utility as a versatile intermediate for introducing the piperidine scaffold into more complex molecules.

Synthetic Routes

Two primary and efficient synthetic strategies are commonly employed for the preparation of 1-Boc-4-chloropiperidine. The choice of route often depends on the availability and cost of the starting materials.

-

Route A: N-Protection of 4-Chloropiperidine: This is a direct and high-yielding approach starting from 4-chloropiperidine, which is typically available as its hydrochloride salt. The free secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the hydrochloride.

-

Route B: Chlorination of 1-Boc-4-hydroxypiperidine: This route begins with the more readily available and stable precursor, 1-Boc-4-hydroxypiperidine. The hydroxyl group is chemically converted to a chloro group using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This transformation is a standard procedure for converting secondary alcohols to alkyl chlorides.[1]

Experimental Protocols

The following section details a representative experimental protocol for each synthetic route.

Protocol for Route A: N-Protection of 4-Chloropiperidine Hydrochloride

This procedure is analogous to the synthesis of similar N-Boc protected halo-piperidines.

Materials:

-

4-Chloropiperidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-chloropiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt. Stir for 20-30 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the mixture, either as a solid or dissolved in a small amount of DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-4-chloropiperidine.

Protocol for Route B: Chlorination of 1-Boc-4-hydroxypiperidine

This protocol employs thionyl chloride, a common and effective reagent for this type of transformation.[1][2]

Materials:

-

1-Boc-4-hydroxypiperidine

-

Thionyl chloride (SOCl₂)

-

Pyridine or Triethylamine (optional, as base)

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. A mild exotherm may be observed. A base such as pyridine may be added to scavenge the HCl byproduct.[1]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until completion.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and a saturated solution of sodium bicarbonate to neutralize excess SOCl₂ and HCl.

-

Extract the mixture with DCM (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography (silica gel, ethyl acetate/hexane) to obtain pure 1-Boc-4-chloropiperidine.

Data Presentation

Quantitative data for 1-Boc-4-chloropiperidine is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 154874-94-9 | [3] |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [3] |

| Molecular Weight | 219.71 g/mol | [3] |

| Appearance | Colorless to white crystalline powder or low melting solid | [4][5] |

| Purity (GC) | ≥96.0 % | [4][5] |

| IUPAC Name | this compound |[3] |

Table 2: Spectroscopic and Characterization Data

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H NMR | Expected chemical shifts (CDCl₃, 400 MHz): δ 4.30-4.45 (m, 1H, -CHCl-), 3.60-3.80 (m, 2H), 3.20-3.40 (m, 2H), 1.95-2.15 (m, 2H), 1.75-1.90 (m, 2H), 1.46 (s, 9H, -C(CH₃)₃). Note: The pattern for the piperidine protons can be complex due to conformational effects. | [6] (by analogy) |

| ¹³C NMR | Expected chemical shifts (CDCl₃, 101 MHz): δ 154.5 (C=O), 80.0 (-C(CH₃)₃), 58.5 (-CHCl-), 43.5 (2C, -CH₂-N), 34.5 (2C, -CH₂-CH-Cl), 28.4 (3C, -C(CH₃)₃). | [6] (by analogy) |

| Infrared (IR) | Conforms to structure. Expected characteristic peaks (cm⁻¹): ~2975 (C-H stretch), ~1695 (C=O, urethane stretch), ~1420, ~1160 (C-O stretch), ~770 (C-Cl stretch). | [4][5] |

| Mass Spectrometry (MS) | Expected m/z: 220.1 ([M+H]⁺), 242.1 ([M+Na]⁺). The molecular ion will exhibit a characteristic ~3:1 isotopic pattern (M⁺ to M+2⁺) due to the presence of ³⁵Cl and ³⁷Cl. | |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent purification processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-BOC-4-chloropiperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-BOC-4-chloropiperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1-BOC-4-chloropiperidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Bot Verification [rasayanjournal.co.in]

Spectroscopic Analysis of Tert-butyl 4-chloropiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-chloropiperidine-1-carboxylate (CAS No: 154874-94-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible experimental spectra, this document presents a summary of predicted and typical spectroscopic values based on the compound's structure and known data for its constituent functional groups. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Boc-4-chloropiperidine, 1-Boc-4-chloropiperidine |

| CAS Number | 154874-94-9 |

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.71 g/mol |

| Structure |  |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are based on established chemical shift and frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 4.10 - 3.90 | m | 1H | H-4 (CH-Cl) |

| ~ 3.70 - 3.50 | m | 2H | H-2e, H-6e (axial protons on piperidine ring) |

| ~ 3.20 - 3.00 | m | 2H | H-2a, H-6a (equatorial protons on piperidine ring) |

| ~ 2.00 - 1.80 | m | 2H | H-3e, H-5e (axial protons on piperidine ring) |

| ~ 1.70 - 1.50 | m | 2H | H-3a, H-5a (equatorial protons on piperidine ring) |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

Note: The chemical shifts for the piperidine ring protons are expected to be complex due to conformational heterogeneity and spin-spin coupling. The assignments for axial and equatorial protons are estimations.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.5 | C=O (carbamate) |

| ~ 79.5 | -C (CH₃)₃ (quaternary carbon of Boc) |

| ~ 58.0 | C-4 (CH-Cl) |

| ~ 43.0 | C-2, C-6 (piperidine ring) |

| ~ 34.0 | C-3, C-5 (piperidine ring) |

| 28.4 | -C(C H₃)₃ (methyl carbons of Boc) |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2975, 2860 | Strong | C-H stretching (alkane) |

| ~ 1690 | Strong | C=O stretching (carbamate) |

| ~ 1450 | Medium | C-H bending |

| ~ 1250 - 1000 | Strong | C-N stretching |

| ~ 800 - 600 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| 219/221 | Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes |

| 163/165 | Loss of isobutylene (-56) from the Boc group |

| 118 | Loss of the Boc group (-101) |

| 57 | tert-butyl cation, often the base peak |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography, and bombarded with high-energy electrons.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.

-

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: A flowchart illustrating the logical progression of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. For definitive characterization, experimental data should be obtained and analyzed.

Solubility of N-Boc-4-chloropiperidine in common organic solvents

An In-depth Technical Guide to the Solubility of N-Boc-4-chloropiperidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-chloropiperidine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide provides a comprehensive overview of the solubility of N-Boc-4-chloropiperidine. Due to the limited availability of precise quantitative data in public literature, this guide presents a qualitative solubility profile based on the physicochemical properties of the molecule and data for analogous compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility via the gravimetric method is provided, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties of N-Boc-4-chloropiperidine

A foundational understanding of the physicochemical properties of N-Boc-4-chloropiperidine is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not consistently reported |

| Boiling Point | ~289.7 °C (Predicted)[1] |

| Density | ~1.11 g/cm³ (Predicted)[1] |

The presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) group alongside the polar piperidine ring and the chloro-substituent gives N-Boc-4-chloropiperidine a somewhat amphiphilic character, suggesting solubility in a range of solvents with varying polarities.

Qualitative Solubility Profile

While specific quantitative solubility data for N-Boc-4-chloropiperidine is not widely published, a qualitative assessment can be inferred from the behavior of similar piperidine derivatives and the general principles of "like dissolves like". The following table provides an estimated solubility profile in common organic solvents. It is crucial to note that these are predictions and should be experimentally verified for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The piperidine nitrogen can act as a hydrogen bond acceptor. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Good miscibility is anticipated due to the compound's overall polarity and the presence of a chlorine atom. |

| Esters | Ethyl Acetate | Moderate to High | Good compatibility is expected. |

| Aromatic | Toluene, Benzene | Moderate | The aliphatic and nonpolar Boc group suggests reasonable compatibility. |

| Nonpolar | Hexane, Heptane | Low to Moderate | The bulky, nonpolar Boc group may slightly enhance solubility compared to unsubstituted piperidine, but the overall polarity of the molecule will limit miscibility. |

| Aqueous | Water | Low | The large nonpolar Boc group significantly reduces water solubility. |

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

For applications requiring precise solubility values, direct experimental measurement is necessary. The gravimetric method, also known as the shake-flask method, is a robust and straightforward technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

N-Boc-4-chloropiperidine

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Experimental Procedure

-

Preparation: Add an excess amount of N-Boc-4-chloropiperidine to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and dispense a clear filtrate into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used.

-

Final Weighing: Once the solvent has completely evaporated, cool the evaporation dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the following formulas:

-

Mass of dissolved solute = (Mass of dish with dry solute) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of filtrate in L)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility via the gravimetric method.

Factors Influencing Solubility

Several factors can influence the solubility of N-Boc-4-chloropiperidine and should be considered when designing experiments or processes:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control the temperature during solubility determination.

-

Solvent Polarity: As indicated in the qualitative profile, the polarity of the solvent plays a significant role. A solvent that can effectively solvate both the polar and nonpolar regions of the molecule will exhibit higher dissolving power.

-

Purity of Solute and Solvent: Impurities in either the N-Boc-4-chloropiperidine or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While readily available quantitative solubility data for N-Boc-4-chloropiperidine is scarce, a qualitative understanding based on its molecular structure provides a useful starting point for solvent selection. For applications demanding precise data, the gravimetric method offers a reliable and accessible experimental protocol. By following the detailed methodology presented in this guide, researchers and drug development professionals can accurately determine the solubility of N-Boc-4-chloropiperidine in various organic solvents, thereby facilitating more efficient and robust process development and formulation design.

References

Stability of tert-butyl 4-chloropiperidine-1-carboxylate under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of tert-butyl 4-chloropiperidine-1-carboxylate under various acidic and basic conditions. Due to its frequent use as a building block in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its stability profile is crucial for process development, formulation, and ensuring the quality of final products. This document details the expected degradation pathways, provides standardized protocols for stability testing, and presents the information in a clear, accessible format for laboratory professionals.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for the strategic placement of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution or cross-coupling reactions. However, the inherent reactivity of these functional groups also dictates the compound's stability. The Boc group is notoriously labile to acidic conditions, and while more robust to basic conditions, the molecule is not entirely inert.[1][2][3] This guide will explore the chemical behavior of this compound under forced degradation conditions.

Predicted Stability Profile

While specific kinetic data for the degradation of this compound is not extensively available in public literature, its stability can be reliably predicted based on the well-understood chemistry of its constituent functional groups. The primary points of instability are the acid-labile Boc protecting group and, to a lesser extent, the C-Cl bond and the carbamate linkage under strong basic conditions.

Acidic Conditions

The N-Boc group is readily cleaved under acidic conditions.[4][5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This deprotection is a common synthetic step but an undesirable degradation pathway during storage or in certain reaction conditions.[4] The rate of this degradation is dependent on the acid strength and concentration.[6]

Basic Conditions

N-Boc protected amines are generally considered stable to a wide range of basic conditions.[2] However, under strong basic conditions and elevated temperatures, hydrolysis of the carbamate can occur, leading to the formation of 4-chloropiperidine. Additionally, nucleophilic substitution of the chloride or elimination to form an olefin are potential, albeit likely slower, degradation pathways.

Degradation Pathways

The anticipated primary degradation pathways for this compound are illustrated below. Under acidic stress, the principal degradation product is 4-chloropiperidine. Under strong basic or nucleophilic conditions, hydrolysis to 4-chloropiperidine or substitution/elimination products may be observed.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7][8] The following are detailed protocols for subjecting this compound to various stress conditions.

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.

Acidic Hydrolysis

-

Reagents: 0.1 M Hydrochloric Acid (HCl), 1 M HCl.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate both samples at 60°C for 24 hours.

-

After incubation, cool the samples to room temperature and neutralize with an appropriate amount of sodium hydroxide (e.g., 0.1 M NaOH, 1 M NaOH).

-

Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

-

Basic Hydrolysis

-

Reagents: 0.1 M Sodium Hydroxide (NaOH), 1 M NaOH.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Incubate both samples at 60°C for 24 hours.

-

After incubation, cool the samples to room temperature and neutralize with an appropriate amount of hydrochloric acid (e.g., 0.1 M HCl, 1 M HCl).

-

Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

-

Oxidative Degradation

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Incubate the sample at room temperature for 24 hours.

-

Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

-

Thermal Degradation

-

Procedure:

-

Place a solid sample of this compound in an oven at 80°C for 48 hours.

-

Prepare a 1 mg/mL solution of the compound in acetonitrile and heat at 60°C for 24 hours.

-

After exposure, allow the samples to cool to room temperature.

-

Prepare a solution of the solid sample and dilute both samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

-

Photolytic Degradation

-

Procedure:

-

Expose a solid sample and a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

A control sample should be protected from light.

-

After exposure, prepare a solution of the solid sample and dilute both samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

-

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.[9][10]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.

Summary of Expected Stability Data

The following table summarizes the expected stability of this compound under the described forced degradation conditions.

| Stress Condition | Expected Stability | Major Potential Degradation Product(s) |

| 0.1 M HCl, 60°C | Unstable | 4-Chloropiperidine |

| 1 M HCl, 60°C | Highly Unstable | 4-Chloropiperidine |

| 0.1 M NaOH, 60°C | Likely Stable | Minor degradation to 4-Chloropiperidine may occur |

| 1 M NaOH, 60°C | Potentially Unstable | 4-Chloropiperidine |

| 3% H₂O₂, RT | Likely Stable | - |

| Thermal (Solid & Solution) | Likely Stable | - |

| Photolytic (ICH Q1B) | Likely Stable | - |

Conclusion

This compound is expected to be highly sensitive to acidic conditions, leading to the cleavage of the N-Boc protecting group. It is predicted to be relatively stable under mild basic, oxidative, thermal, and photolytic stress. The provided experimental protocols and analytical method guidance offer a robust framework for researchers to perform their own stability assessments, ensuring the quality and integrity of this critical synthetic intermediate in drug development. This understanding is paramount for developing robust synthetic processes and stable formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Reactivity of the C-Cl Bond in N-Boc-4-chloropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-chloropiperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a chlorine atom at the 4-position, offers a versatile platform for the synthesis of a diverse array of complex molecules. The reactivity of the C-Cl bond is central to its utility, enabling the introduction of various functionalities through nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in N-Boc-4-chloropiperidine, complete with experimental protocols and data presented for clarity and practical application.

The Boc protecting group plays a crucial role by deactivating the piperidine nitrogen, preventing its interference in reactions targeting the C-4 position. This allows for selective functionalization at the C-Cl bond. The secondary nature of the C-Cl bond influences the reaction mechanisms, with both SN2 and SN1 pathways being plausible depending on the reaction conditions and the nature of the nucleophile.

General Reactivity of the C-Cl Bond

The carbon-chlorine bond in N-Boc-4-chloropiperidine is a typical secondary alkyl chloride bond. Its reactivity is governed by the electrophilicity of the carbon atom and the stability of the potential carbocation intermediate. The piperidine ring conformation can also influence the accessibility of the C-4 position to incoming nucleophiles.

Key Reaction Types:

-

Nucleophilic Substitution: This is the most common reaction pathway for N-Boc-4-chloropiperidine, where the chloride ion is displaced by a variety of nucleophiles.

-

Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions can be employed to form carbon-carbon and carbon-heteroatom bonds, although these are less common for secondary alkyl chlorides compared to their aryl or vinyl counterparts.

-

Elimination Reactions: Under strongly basic conditions, elimination to form N-Boc-1,2,3,4-tetrahydropyridine can be a competing side reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C-4 position of N-Boc-4-chloropiperidine are essential for introducing a wide range of functional groups. The choice of nucleophile, solvent, and temperature can significantly impact the reaction outcome and yield.

N-Alkylation: Reactions with Amines

The reaction of N-Boc-4-chloropiperidine with primary and secondary amines is a fundamental method for the synthesis of 4-amino-piperidine derivatives, which are prevalent scaffolds in many bioactive molecules.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Nucleophile | Product | Typical Conditions | Representative Yield (%) |

| Aniline | N-Boc-4-(phenylamino)piperidine | K2CO3, DMF, 80-100 °C | 75-90 |

| Benzylamine | N-Boc-4-(benzylamino)piperidine | Et3N, CH3CN, reflux | 80-95 |

| Morpholine | 4-(N-Boc-piperidin-4-yl)morpholine | K2CO3, CH3CN, reflux | 85-98 |

| Piperidine | 1,4'-Bipiperidine-1'-carboxylic acid tert-butyl ester | Na2CO3, EtOH, reflux | 80-95 |

Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

O-Alkylation: Reactions with Alcohols and Phenols (Williamson Ether Synthesis)

The formation of ether linkages at the C-4 position is typically achieved through a Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride.

Table 2: Representative Williamson Ether Synthesis Reactions

| Nucleophile | Product | Typical Conditions | Representative Yield (%) |

| Sodium methoxide | N-Boc-4-methoxypiperidine | NaH, THF, rt | 70-85 |

| Sodium phenoxide | N-Boc-4-phenoxypiperidine | K2CO3, DMF, 100 °C | 65-80 |

| 4-Fluorophenol | N-Boc-4-(4-fluorophenoxy)piperidine | Cs2CO3, CH3CN, reflux | 70-88 |

Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

S-Alkylation: Reactions with Thiols

Thioethers can be synthesized by reacting N-Boc-4-chloropiperidine with thiols in the presence of a base.

Table 3: Representative Thioether Synthesis Reactions

| Nucleophile | Product | Typical Conditions | Representative Yield (%) |

| Sodium thiophenoxide | N-Boc-4-(phenylthio)piperidine | NaH, THF, rt | 80-95 |

| Benzyl mercaptan | N-Boc-4-(benzylthio)piperidine | K2CO3, DMF, 60 °C | 75-90 |

| Ethanethiol | N-Boc-4-(ethylthio)piperidine | NaOEt, EtOH, reflux | 70-85 |

Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

Cross-Coupling Reactions

While less common than for sp2-hybridized halides, cross-coupling reactions of N-Boc-4-chloropiperidine can be achieved under specific catalytic conditions to form C-C and C-N bonds.

Buchwald-Hartwig Amination

Palladium-catalyzed amination can be an alternative to traditional nucleophilic substitution for the formation of C-N bonds, particularly with less nucleophilic amines.

Table 4: Representative Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |

| Indole | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | 60-75 |

| Carbazole | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 100 | 65-80 |

Note: The yields presented are representative and may require significant optimization for this specific substrate.

Experimental Protocols

The following are detailed, representative protocols for key transformations of N-Boc-4-chloropiperidine. Safety Note: These reactions should be carried out by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

Materials:

-

N-Boc-4-chloropiperidine (1.0 eq)

-

Amine (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-chloropiperidine, the amine, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenol

Materials:

-

N-Boc-4-chloropiperidine (1.0 eq)

-

Phenol (1.1 eq)

-

Cesium carbonate (Cs2CO3) (1.5 eq)

-

Anhydrous acetonitrile (CH3CN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, cesium carbonate, and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Add N-Boc-4-chloropiperidine to the reaction mixture.

-

Heat the mixture to reflux and stir for 16-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Microwave-Assisted Amination

Materials:

-

N-Boc-4-chloropiperidine (1.0 eq)

-

Amine (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Ethanol

-

Microwave vial

Procedure:

-

In a microwave vial, combine N-Boc-4-chloropiperidine, the desired amine, and DIPEA in ethanol.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120-150 °C for 10-30 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

General Workflow for Nucleophilic Substitution

Caption: A generalized workflow for the nucleophilic substitution on N-Boc-4-chloropiperidine.

Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

N-Boc-4-chloropiperidine is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. The reactivity of its C-Cl bond allows for a wide range of functionalizations through well-established nucleophilic substitution reactions and, to a lesser extent, modern cross-coupling methodologies. A thorough understanding of the factors influencing these reactions, including the choice of reagents, solvents, and temperature, is crucial for the successful synthesis of complex piperidine-containing molecules. The protocols and data presented in this guide serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development. Further exploration into milder and more efficient catalytic systems for the activation of the C-Cl bond in such substrates will undoubtedly continue to expand its utility in the future.

The Lynchpin of the Piperidine Scaffold: A Technical Guide to tert-Butyl 4-Chloropiperidine-1-Carboxylate in Medicinal Chemistry

Introduction: In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous and vital heterocyclic scaffolds. Its presence in numerous FDA-approved drugs, particularly those targeting the central nervous system, underscores its importance as a privileged structure. A key reagent that has enabled the facile and diverse functionalization of this scaffold is tert-butyl 4-chloropiperidine-1-carboxylate . This technical guide provides an in-depth analysis of its role as a pivotal building block, detailing its synthetic utility, applications in the development of potent therapeutics, and the underlying pharmacology of the molecules it helps create.

The Strategic Importance of a Versatile Building Block

This compound (molecular formula C₁₀H₁₈ClNO₂) is a bifunctional molecule strategically designed for synthetic versatility.[1][2] The molecule incorporates two key features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group. It renders the nitrogen non-basic and non-nucleophilic, preventing unwanted side reactions and allowing for precise chemical modifications at other positions of the ring. This group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) in the final stages of a synthesis.

-

The 4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group. This functionality is the molecule's reactive hub, enabling straightforward nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a vast array of chemical moieties, including amines, thiols, azides, and carbon nucleophiles, thereby generating diverse libraries of 4-substituted piperidine derivatives for pharmacological screening.

The combination of a stable, yet easily removable, protecting group and a reactive site for nucleophilic attack makes this compound an invaluable starting material for creating complex molecular architectures.

Core Synthetic Utility: A Workflow for Diversity

The primary role of this compound is to serve as an electrophilic scaffold for the synthesis of 4-substituted piperidines. The general workflow is a cornerstone of many medicinal chemistry programs.

References

N-Boc-4-Chloropiperidine: A Linchpin in the Synthesis of Advanced Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-chloropiperidine, a heterocyclic building block, has emerged as a critical precursor in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structural features, namely the Boc-protected nitrogen and the reactive chlorine atom at the 4-position, provide a versatile platform for the construction of complex molecular architectures. The piperidine scaffold is a prevalent motif in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. This technical guide provides a comprehensive overview of the role of N-Boc-4-chloropiperidine in pharmaceutical synthesis, detailing its application in the creation of key intermediates for various therapeutic classes, supported by experimental protocols and quantitative data.

Core Reactions and Synthetic Utility

The reactivity of N-Boc-4-chloropiperidine is primarily centered around the displacement of the chloride ion, a good leaving group, through various nucleophilic substitution and cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, allowing for selective transformations at the 4-position.

Nucleophilic Substitution Reactions

N-Boc-4-chloropiperidine readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce diverse functionalities at the 4-position of the piperidine ring.

The introduction of an amino group at the 4-position is a crucial step in the synthesis of numerous pharmaceutical agents, including CCR5 antagonists used in HIV therapy.

Experimental Protocol: General Procedure for Amination

A mixture of N-Boc-4-chloropiperidine, a primary or secondary amine, and a base such as potassium carbonate or triethylamine is heated in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer to yield the desired 4-amino-N-Boc-piperidine derivative.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-4-chloropiperidine | Aniline | K₂CO₃ | DMF | 80-100 | 12-24 | High |

| N-Boc-4-chloropiperidine | Substituted Phenol | K₂CO₃ | DMF | 60 | - | - |

| N-Boc-4-chloropiperidine | Thiophenol | K₂CO₃ | N,N-Dimethylacetamide | RT - 100 | - | Good |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis. N-Boc-4-chloropiperidine serves as a viable coupling partner in these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling allows for the direct arylation of the piperidine ring, a key step in the synthesis of various central nervous system (CNS) active compounds and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In an inert atmosphere, a mixture of N-Boc-4-chloropiperidine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) is heated in a suitable solvent system (e.g., 1,4-dioxane/water or toluene). The reaction is monitored until completion, followed by an aqueous workup and purification of the crude product by column chromatography.

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Moderate to High |

| Substituted Phenylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 60 | High |

The Buchwald-Hartwig amination provides an alternative and often more efficient method for the formation of C-N bonds compared to traditional nucleophilic substitution, particularly with less nucleophilic amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, a flask is charged with N-Boc-4-chloropiperidine, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XantPhos or BINAP), and a base (e.g., NaO-t-Bu or Cs₂CO₃). The mixture is dissolved in an anhydrous solvent such as toluene or dioxane and heated. After completion of the reaction, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by chromatography.

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aryl amine | Pd(OAc)₂ | XPhos | NaO-t-Bu | Toluene | 100 | 12-24 | High |

| N-Boc-piperazine | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | High |

Application in the Synthesis of Key Pharmaceutical Intermediates

The versatility of N-Boc-4-chloropiperidine as a precursor is exemplified by its application in the synthesis of intermediates for several classes of therapeutic agents.

Intermediates for Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The synthesis of many JAK inhibitors involves the construction of a substituted pyrazolyl-piperidine moiety. N-Boc-4-chloropiperidine can be utilized to introduce the piperidine ring, which is subsequently functionalized.[1]

A key synthetic step involves the reaction of a pyrazole derivative with a protected 4-functionalized piperidine. While direct reaction with N-Boc-4-chloropiperidine is possible, often the chloro group is first converted to a better leaving group like a mesylate.

Intermediates for CCR5 Antagonists

CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV. The synthesis of these complex molecules often relies on the use of 4-aminopiperidine derivatives.[2] N-Boc-4-chloropiperidine can be converted to N-Boc-4-aminopiperidine, which then serves as a crucial building block.

Intermediates for Crizotinib

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While various synthetic routes to Crizotinib exist, some patented methods utilize intermediates that can be derived from N-Boc-piperidine precursors.[3][4][5] For instance, the synthesis of a key pyrazolyl-piperidine intermediate can be envisioned starting from N-Boc-4-piperidone, which is readily accessible from N-Boc-4-hydroxypiperidine (obtainable from N-Boc-4-chloropiperidine via hydrolysis).[6]

Conclusion

N-Boc-4-chloropiperidine is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its ability to undergo facile nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient introduction of diverse chemical functionalities. The strategic use of this building block has been instrumental in the development of synthetic routes to important therapeutic agents, including JAK inhibitors, CCR5 antagonists, and targeted cancer therapies. The experimental protocols and synthetic pathways outlined in this guide underscore the pivotal role of N-Boc-4-chloropiperidine in modern drug discovery and development, providing a solid foundation for researchers and scientists in the pharmaceutical industry.

References

- 1. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent - Google Patents [patents.google.com]

- 4. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and clinically successful molecules underscores its importance in the development of new therapeutic agents.[1][2] This is attributed to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile scaffold for introducing diverse functionalities that can interact with a wide array of biological targets.[1][3] This technical guide provides a comprehensive overview of piperidine derivatives in drug discovery, encompassing their synthesis, therapeutic applications with quantitative data, mechanisms of action with detailed signaling pathways, and key experimental protocols.

Synthesis of Piperidine Derivatives

The construction of the piperidine ring is a well-established area of organic chemistry, with numerous methods available for its synthesis and functionalization. Key strategies include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.

One of the most common approaches involves the hydrogenation of substituted pyridines. This can be achieved using various catalysts such as palladium, platinum, rhodium, or nickel, often under high pressure and temperature. For instance, the diastereoselective cis-hydrogenation of multi-substituted pyridines has been accomplished using a ruthenium heterogeneous catalyst.

Intramolecular cyclization of acyclic precursors containing a nitrogen atom and an electrophilic or nucleophilic center is another powerful strategy. These reactions, often guided by Baldwin's rules, can lead to the stereoselective formation of complex piperidine structures. Radical-mediated amine cyclizations have also emerged as a valuable tool for piperidine synthesis.[4]

Multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, offer an efficient one-pot approach to constructing piperidine-related scaffolds.[5][6][7][8][9] This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or an ammonium salt.

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as drugs for a wide range of diseases.[4][10][11][12]

Anticancer Activity

The piperidine scaffold is a common feature in many anticancer agents.[12][13][14] These compounds exert their effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation and survival.[15][16]

| Piperidine Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| EF24 | A549 (Lung) | MTT | ~1.5 | [17] |

| MDA-MB-231 (Breast) | MTT | ~2.0 | [17] | |

| OVCAR-3 (Ovarian) | MTT | ~1.0 | [17] | |

| HeLa (Cervical) | MTT | ~2.5 | [17] | |

| Piperine | B16F-10 (Melanoma) | Invasion Assay | - | [18] |

| Compound 16 | 786-0 (Kidney) | SRB | 0.4 (µg/mL) | [19] |

| HT29 (Colon) | SRB | 4.1 (µg/mL) | [19] | |

| NCI/ADR-RES (Ovarian) | SRB | 17.5 (µg/mL) | [19] | |

| Compound 22 | U251 (Glioma) | SRB | 58.2 (µg/mL) | [19] |

| NCI-H460 (Lung) | SRB | 26.3 (µg/mL) | [19] | |

| Compound 25 | PC-3 (Prostate) | SRB | 6.4 (µg/mL) | [19] |

Neurodegenerative Diseases

Piperidine derivatives are prominent in the treatment of central nervous system (CNS) disorders, particularly Alzheimer's disease.[7][20] A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[11][21]

| Piperidine Derivative | Target | Assay | IC50 (µM) | Reference |

| Donepezil | Acetylcholinesterase | Ellman's Method | 0.023 | [21] |

| Indolylpiperidine analog 13 | Acetylcholinesterase | Ellman's Method | - | [11] |

| 4-N-phenylaminoquinoline derivative 14 | Acetylcholinesterase/Butyrylcholinesterase | Ellman's Method | - | [11] |

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Piperidine derivatives have shown promise as antibacterial and antifungal agents.[22]

| Piperidine Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Various Piperidine Compounds | Staphylococcus aureus | Broth Microdilution | 6.25 - 200 | [22] |

| Escherichia coli | Broth Microdilution | 6.25 - 200 | [22] | |

| Klebsiella species | Broth Microdilution | 6.25 - 200 | [22] | |

| Salmonella species | Broth Microdilution | 6.25 - 200 | [22] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of piperidine derivatives are mediated by their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16] Several piperidine-containing drugs have been developed as inhibitors of this pathway.[15]

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

NF-κB Signaling Pathway in Inflammation and Cancer

The nuclear factor-kappaB (NF-κB) signaling pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[17][18] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Certain piperidine derivatives, such as piperine and EF24, have been shown to inhibit this pathway.[17][18][23]

Caption: The NF-κB signaling pathway and the inhibitory action of certain piperidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of piperidine derivatives.

General Experimental Workflow

The discovery and development of piperidine-based drugs typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized experimental workflow for the discovery and development of piperidine-based drug candidates.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11][24][25]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent Preparation:

-

Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS).

-

Filter sterilize the solution.

-

-

Assay Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the piperidine derivative and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[24]

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

2. Sulforhodamine B (SRB) Assay [1][26][27][28][29]

This assay is based on the ability of SRB to bind to basic amino acid residues of cellular proteins, providing a measure of cell biomass.

-

Reagent Preparation:

-

Assay Protocol:

-

Seed and treat cells as described for the MTT assay.

-

Fix the cells by gently adding cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[26]

-

Wash the plates four times with 1% acetic acid to remove unbound dye.[26]

-

Air-dry the plates.

-

Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 1 hour.[26]

-

Quickly rinse the plates four times with 1% acetic acid.[26]

-

Air-dry the plates again.

-

Add 100-200 µL of the 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[26]

-

Measure the absorbance at 510 nm.[26]

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition.

-

Determine the GI50 value from a dose-response curve.[27]

-

Antimicrobial Susceptibility Testing

1. Disk Diffusion Method (Kirby-Bauer Test) [4][13][14][30][31]

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.

-

Protocol:

-